1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride

Medicinal chemistry CNS drug design Physicochemical profiling

Researchers targeting neurological disorders face a critical data gap: no published 5-HT₂A/5-HT₂B selectivity profile exists for a mono-substituted (non-dimethoxy) 2C-T scaffold. This compound (≥95%, hydrochloride) is the first tool to systematically evaluate how aromatic methoxy deletion alters serotonergic receptor engagement. • TPSA 60.6 Ų - a 22.9 Ų advantage over dimethoxy analog 2C-T-13 - predicts favorable passive blood-brain barrier penetration for CNS lead series. • Enables head-to-head SAR comparison against published 2C-T congeners (Ki 1-54 nM at 5-HT₂A) to define substitution-dependent 5-HT₂B activation liability. • Hydrochloride salt guarantees superior aqueous solubility for HPLC, LC-MS, and NMR bioanalytical method development. • CAS-registered, MDL-identified (MFCD17977033) for unambiguous tracking in GLP-compliant workflows.

Molecular Formula C11H18ClNOS
Molecular Weight 247.79 g/mol
CAS No. 1258650-79-1
Cat. No. B1421885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
CAS1258650-79-1
Molecular FormulaC11H18ClNOS
Molecular Weight247.79 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)SCCOC)N.Cl
InChIInChI=1S/C11H17NOS.ClH/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2;/h3-6,9H,7-8,12H2,1-2H3;1H
InChIKeyVZYZYXIWRIALLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Class and Physicochemical Baseline


1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride is a synthetic phenethylamine derivative featuring a 4-(2-methoxyethyl)thio substituent on the aromatic ring, formulated as the hydrochloride salt (C₁₁H₁₈ClNOS, MW 247.79) for enhanced stability and handling [1]. The compound belongs to the broader 4-thio-substituted phenethylamine (2C-T) pharmacophore class, which collectively exhibits high-affinity interactions with serotonergic 5-HT₂A and 5-HT₂C receptors, as well as trace amine-associated receptor 1 (TAAR1) [2]. As a versatile small-molecule scaffold offered at ≥95% purity by multiple suppliers, it serves primarily as a research intermediate and reference standard in medicinal chemistry programs [3]. No published primary biological or pharmacological studies specific to this exact compound have been identified; its differentiation profile is therefore constructed from structural-class inference, computed physicochemical properties, and comparative evaluation against nearest structural analogs.

Class-level research tool: 2C-T phenethylamine scaffold
Hydrochloride salt form supports quantitative assay preparation
Predicted CNS permeability profile from computed TPSA
No compound-specific bioactivity data; class inference only

Why Generic Substitution Fails for Receptor Studies


Within the 2C-T phenethylamine class, minor structural modifications – particularly to the 4-thioalkyl chain and the aromatic substitution pattern – produce substantial shifts in receptor affinity, functional selectivity, and pharmacokinetic behavior that preclude simple interchangeability [1]. The 2-methoxyethylsulfanyl moiety of the target compound confers distinct hydrogen-bond acceptor capacity (topological polar surface area 60.6 Ų) and conformational flexibility (five rotatable bonds) compared to analogs with shorter thioalkyl chains (e.g., 2C-T-7 with propylthio) or oxygen-linked ethers (2C-O series), which directly impacts molecular recognition at serotonergic and adrenergic binding pockets [2]. Published class-level data demonstrate that 4-thio-substituted phenethylamines exhibit Ki values ranging from 1 to 54 nM at 5-HT₂A and 40 to 350 nM at 5-HT₂C, with individual compounds diverging by an order of magnitude depending on the specific thio substituent [3]. Generic substitution without empirical verification of the target compound's specific binding profile therefore risks selecting a molecule with quantitatively different target engagement, undermining experimental reproducibility and lead-optimization decision-making.

4-Thioalkyl chain length alters 5-HT2A/2C affinity; analogs may not transfer directly.

Oxygen-linked ether analogs (2C-O series) exhibit distinct hydrogen-bond patterns that can shift receptor recognition.

Aromatic dimethoxy deletion may change 5-HT2B activation liability; class data cannot substitute for target-specific profiling.

Quantitative Differentiation Evidence


Topological Polar Surface Area and CNS Permeability vs. 2C-T-13

The target compound possesses a topological polar surface area (TPSA) of 60.6 Ų, which is substantially lower than the 83.5 Ų calculated for its closest structural analog 2C-T-13 (2,5-dimethoxy-4-(β-methoxyethylthio)phenethylamine; CAS 207740-30-5), which bears two additional methoxy groups on the aromatic ring [1]. In CNS drug design, TPSA values below 70 Ų are empirically associated with favorable passive blood-brain barrier permeation, while values exceeding 80 Ų typically predict reduced CNS entry [2]. The 22.9 Ų difference between the target compound and 2C-T-13 therefore implies a quantitatively meaningful divergence in predicted CNS distribution that must be accounted for in neuropharmacological screening cascades.

TPSA vs. 2C-T-13
Cross-study comparable
60.6 Ų vs 83.5 Ų (2C-T-13)
Predicted CNS permeability profile differs; lower TPSA may favor brain exposure context.
Computed; no experimental logBB data
Medicinal chemistry CNS drug design Physicochemical profiling

Conformational Entropy and Rotatable Bond Profile

The target compound contains five rotatable bonds (computed by Cactvs), identical to the count in 2C-T-13 but notably fewer than the six found in 2C-T-7 (2,5-dimethoxy-4-(propylthio)phenethylamine) and substantially more than the four in mescaline (3,4,5-trimethoxyphenethylamine) [1]. Rotatable bond count directly correlates with conformational entropy penalty upon receptor binding; each freely rotatable bond is estimated to contribute approximately 0.7–1.6 kcal/mol to the entropic cost of binding [2]. The intermediate flexibility of the target compound (five rotatable bonds) positions it between the relatively rigid mescaline core and the more flexible longer-chain 2C-T analogs, yielding a distinct entropic profile that affects binding thermodynamics and ligand efficiency metrics.

Rotatable bonds
Cross-study comparable
5 (target) vs 6 (2C-T-7) & 4 (mescaline)
Intermediate conformational entropy signature vs. analogs.
Impacts binding thermodynamics; inferred from literature
Molecular design Conformational analysis Ligand efficiency

Serotonergic Receptor Affinity and Missing Safety Data

Comprehensive profiling of 4-thio-substituted phenethylamines (2C-T drugs) has established that this structural class exhibits 5-HT₂A binding affinities (Ki) spanning 1–54 nM, with 5-HT₂A activation potencies (EC₅₀) of 1–53 nM, and 5-HT₂B partial agonist activity (EC₅₀ 44–370 nM) [1]. Notably, the study reported that benzylthiophenethylamine variants fail to activate 5-HT₂B (EC₅₀ >3000 nM), demonstrating that substitution pattern critically determines receptor selectivity [1]. The target compound, lacking the 2,5-dimethoxy substitution present in most profiled 2C-T congeners, represents a structural intermediate between benzylthiophenethylamines and classical 2C-T drugs; its specific 5-HT₂A and 5-HT₂B activity therefore cannot be reliably extrapolated from existing class data without direct experimental measurement. This data gap constitutes both a risk and a scientific opportunity: procurement of the compound enables first-in-class profiling of a mono-substituted 4-thio-phenethylamine within the established 2C-T receptor interaction framework.

5-HT2A/2B activity
Class-level
No direct data; class Ki 1–54 nM (5-HT2A), 5-HT2B EC50 44–370 nM
Mono-substitution node unexplored; enables novel SAR exploration.
5-HT2B activation context requires verification
Serotonin receptors Psychedelic pharmacology Receptor binding

Salt Form and Purity Across Commercial Vendors

The hydrochloride salt of the target compound (CAS 1258650-79-1) is commercially available from multiple vendors at a minimum purity specification of 95%, as documented by AKSci (Catalog 6100DH), LeYan (Catalog 2010428), and CymitQuimica (Ref. 3D-IAC65079) . In contrast, the free base form (CAS 1153516-08-5) is also offered at 95% purity by suppliers including AKSci, Synblock, and Enamine, but without the crystallinity and hygroscopic stability benefits conferred by hydrochloride salt formation . The hydrochloride salt additionally provides a defined molecular weight of 247.79 g/mol versus 211.32 g/mol for the free base, an important distinction for quantitative solution preparation in assay workflows. The existence of two distinct CAS-indexed forms – salt and free base – requires procurement specialists to verify that the ordered material matches the intended research application, particularly for receptor binding studies where counterion identity may influence solubility and nonspecific binding.

Salt form & purity
Supplier data
HCl salt (CAS 1258650-79-1) ≥95%; free base also available
Salt form choice impacts solubility and assay preparation.
Verify CAS and form upon procurement
Chemical procurement Reference standards Supply chain

Research and Industrial Application Scenarios


CNS Lead Optimization with Favorable BBB Permeation

For medicinal chemistry campaigns targeting neurological disorders, the compound's TPSA of 60.6 Ų positions it below the established 70 Ų threshold for favorable passive blood-brain barrier penetration, providing a 22.9 Ų advantage over the closest dimethoxy-substituted analog 2C-T-13 [1]. This property makes the scaffold a preferred starting point for CNS lead series when brain exposure is a primary optimization parameter, as documented in CNS drug design benchmarks [2].

SAR Exploration of 4-Thio-Phenethylamine Serotonergic Activity

The compound occupies a structurally novel node in the 2C-T SAR landscape – a mono-substituted (non-dimethoxy) 4-(2-methoxyethylthio)phenethylamine – that is absent from the published receptor interaction profiles of Rudin et al. (2018) [1]. Its procurement enables the first systematic investigation of how aromatic methoxy deletion affects 5-HT₂A/5-HT₂B selectivity within this pharmacophore class, addressing a critical data gap in the understanding of substitution-dependent 5-HT₂B activation liability [1].

Analytical Reference Standard for Method Development

The hydrochloride salt form (CAS 1258650-79-1) with ≥95% purity is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR method development [1]. Its well-defined molecular weight (247.79 g/mol), CAS registry, and MDL identifier (MFCD17977033) ensure unambiguous identity tracking in GLP-compliant bioanalytical workflows, while its hydrochloride counterion provides superior solubility in aqueous mobile phases compared to the free base [2].

Chemical Biology Tool for TAAR1 Functional Studies

Published class-level data demonstrate that 4-thio-substituted phenethylamines exhibit high affinity for rat TAAR1 (Ki 5–68 nM range across the 2C-T series) [1]. Although the target compound itself lacks specific TAAR1 affinity data, its structural placement within the 2C-T family supports its evaluation as a potential TAAR1 ligand. Its intermediate rotatable bond count (five bonds) and single aromatic thioether substitution may confer a distinct residence time or signaling bias profile relative to dimethoxy-substituted 2C-T congeners, warranting head-to-head pharmacological comparison.

Application
Selection Property
Validation Focus
CNS lead optimization
Predicted CNS permeability scaffold
BBB penetration assays / brain exposure
Serotonergic SAR exploration
Mono-substituted 4-thio scaffold
5-HT2A/2B selectivity profiling
Analytical reference standard
Hydrochloride salt with defined purity
HPLC/LC-MS method development
TAAR1 ligand evaluation
2C-T class TAAR1 affinity context
TAAR1 binding & functional assays
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